molecular formula C9H11F2NO B561238 4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline CAS No. 109230-64-0

4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline

Cat. No. B561238
CAS RN: 109230-64-0
M. Wt: 187.19
InChI Key: AKVABIOHSJGFAU-UHFFFAOYSA-N
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Description

“4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline” is a chemical compound that is part of the pyrrolidinone derivatives . These derivatives are GPR119 modulators and are useful for the prevention and/or treatment of diabetes, obesity, dyslipidemia, and related disorders .

Scientific Research Applications

Chemical Fixation of CO2 with Aniline Derivatives

Aniline derivatives, including potentially 4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline, have been explored for their capability to chemically fix CO2, transforming it into value-added chemicals. This approach leverages aniline's reactivity towards CO2 under certain conditions to produce functionalized azoles, highlighting an environmentally friendly pathway for utilizing CO2 as a feedstock in organic synthesis. Such research is critical for developing sustainable chemical processes and materials (Vessally et al., 2017).

Fluorescent Microscopy for Visualization of Microorganisms

Fluorinated compounds, by extension, including those structurally related to 4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline, find applications in the development of fluorescent dyes for microscopy. These dyes, owing to their binding properties and fluorescence characteristics, are utilized in imaging techniques to visualize soil microorganisms and understand their spatial relationships within microhabitats. This area of research is pivotal for microbiological and ecological studies (Li, Dick, & Tuovinen, 2004).

Fluorinated Liquid Crystals - Properties and Applications

The study of fluorinated liquid crystals, which could include derivatives similar to 4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline, focuses on how the fluoro substituent impacts material properties. This research is significant for advancing liquid crystal technology, offering insights into tailoring the thermal, optical, and electrical properties of materials for applications in displays, sensors, and other electronic devices (Hird, 2007).

Genotoxic Activities of Aniline and Its Metabolites

Investigations into the genotoxicity of aniline and its metabolites, including those structurally similar to 4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline, are crucial for assessing the safety and environmental impact of these chemicals. Understanding the genotoxic potential helps in evaluating the risks associated with exposure and informs the development of safer compounds for industrial and pharmaceutical applications (Bomhard & Herbold, 2005).

properties

IUPAC Name

4-(1,3-difluoropropan-2-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-5-9(6-11)13-8-3-1-7(12)2-4-8/h1-4,9H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVABIOHSJGFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(CF)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698534
Record name 4-[(1,3-Difluoropropan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1,3-Difluoropropan-2-yl)oxy)aniline

CAS RN

109230-64-0
Record name 4-[(1,3-Difluoropropan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.4 g (15.7 mmol) of p-(1,3-difluoro-2-propoxy)nitrobenzene, 17.7 g (78.5 mmol) of SnCl2 ·2H2O and 35 ml of absolute ethanol were heated together at reflux for 1 hour. The reaction mixture was poured over ice, made basic with 50 percent aqueous NaOH and extracted three times into ether. The combined ether extracts were washed two times with water, dried over MgSO4 and filtered. Hydrogen chloride gas was bubbled into the ether solution causing the above-named aniline to precipitate as the hydrochloride salt. The product was collected as a tan solid by filtration (80 percent of theoretical) and decomposed (d) at 240° C. T1 - % C? % H? % N? -Analysis: -Calc. for C9H11F2NO.HCl: 48.33 5.41 6.26 -Found: 48.42 5.41 6.33 -
Name
p-(1,3-difluoro-2-propoxy)nitrobenzene
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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